N-ethenyl-N-methylprop-2-enamide
Description
N-Ethenyl-N-methylprop-2-enamide (systematic IUPAC name: N-(vinyl)-N-methylacrylamide) is an acrylamide derivative featuring a methyl and an ethenyl (vinyl) group attached to the nitrogen atom of the acrylamide backbone. Structurally, it is represented as CH₂=CH–C(O)–N(CH₃)(CH₂=CH₂). This compound is of interest in polymer chemistry due to its dual functional groups, which enable crosslinking and copolymerization reactions.
Properties
CAS No. |
44642-58-2 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
N-ethenyl-N-methylprop-2-enamide |
InChI |
InChI=1S/C6H9NO/c1-4-6(8)7(3)5-2/h4-5H,1-2H2,3H3 |
InChI Key |
GSOZJNOMOUGFPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethenyl-N-methylprop-2-enamide typically involves the reaction of N-methylprop-2-enamide with an ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the ethenylation process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-ethenyl-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-ethenyl-N-methylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of N-ethenyl-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The ethenyl group allows the compound to participate in various chemical reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethenyl-N-methylprop-2-enamide with structurally related acrylamide derivatives, focusing on substituent effects, synthesis, and applications.
Structural Analogues
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